tert-butyl(3S)-3-(aminomethyl)-7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate
Description
This compound is a bicyclic carbamate featuring a norbornane-like framework (bicyclo[4.1.0]heptane) with a tert-butyl carbamate (Boc) protecting group at the 2-position. Key structural attributes include:
- 7,7-Difluoro substitution: Enhances metabolic stability and modulates electronic properties .
- (3S)-Aminomethyl group: A primary amine at the 3S position, enabling further functionalization (e.g., amide bond formation) .
- Chiral centers: The stereochemistry at the 3-position (S-configuration) is critical for interactions in chiral environments, such as enzyme active sites .
Its molecular formula is C₁₂H₁₈F₂N₂O₂, with a molecular weight of 288.30 g/mol (CAS: 1873945-86-8) .
Properties
Molecular Formula |
C12H20F2N2O2 |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
tert-butyl (3S)-3-(aminomethyl)-7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate |
InChI |
InChI=1S/C12H20F2N2O2/c1-11(2,3)18-10(17)16-7(6-15)4-5-8-9(16)12(8,13)14/h7-9H,4-6,15H2,1-3H3/t7-,8?,9?/m0/s1 |
InChI Key |
PNBVBRDARNYKRA-UEJVZZJDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](CCC2C1C2(F)F)CN |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC2C1C2(F)F)CN |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl(3S)-3-(aminomethyl)-7,7-difluoro-2-azabicyclo[41One common synthetic route involves the use of (2S,4R)-4-aminoproline methyl esters, which undergo epimerization under basic conditions followed by intramolecular aminolysis to form the bicyclic lactam intermediates . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
tert-butyl(3S)-3-(aminomethyl)-7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Hydrolysis: The ester group in the compound can be hydrolyzed to form carboxylic acids and alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis and substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-butyl(3S)-3-(aminomethyl)-7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s stability and reactivity make it useful in studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl(3S)-3-(aminomethyl)-7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure and functional groups allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and changes in gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
tert-butyl (3S)-3-(azidomethyl)-7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate
- Key Difference: Azidomethyl (-CH₂N₃) replaces aminomethyl (-CH₂NH₂).
- Implications :
- Molecular Formula : C₁₂H₁₈F₂N₄O₂ (MW: 312.29 g/mol) .
tert-butyl (3R)-3-(aminomethyl)-7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate
- Key Difference : Stereochemical inversion at the 3-position (R-configuration).
- Implications :
tert-butyl 7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate
- Key Difference: Lacks the aminomethyl group at position 3.
- Molecular Formula: C₁₁H₁₇F₂NO₂ (MW: 233.26 g/mol, CAS: 1704724-76-4) .
tert-butyl 5-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate
- Key Difference: Aminomethyl group at position 5 instead of 3.
- Implications :
(1R,3S,4S)-tert-butyl 3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
- Key Difference: Bicyclo[2.2.1]heptane (norbornane) core vs. bicyclo[4.1.0].
- Implications: Increased ring strain in norbornane enhances reactivity but reduces conformational flexibility . Molecular Formula: C₁₂H₂₂N₂O₂ (MW: 226.32 g/mol, CAS: 1181573-42-1) .
Comparative Data Table
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